[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
Description
[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with stereospecific methyl and hydroxymethyl substituents. This compound is significant in medicinal chemistry due to its structural resemblance to bioactive intermediates used in drug discovery, particularly for central nervous system (CNS) and metabolic disorders. The stereochemistry (1S,5S) confers distinct conformational stability, influencing its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
[(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(6,5-9)4-8-3-6;/h8-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTWIYWSYNZBBI-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CNC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CNC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is typically synthesized via multi-step sequences involving cyclopropanation, functional group interconversion, and salt formation:
Key intermediates include tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, which undergoes acid-mediated deprotection to release the free amine-alcohol .
Alcohol Reactivity
The methanol group participates in esterification and nucleophilic substitutions:
Amine Reactivity
The tertiary amine undergoes alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Reductive Alkylation | Aldehyde, NaBH₃CN, MeOH, rt | N-Alkylated derivatives | |
| Acylation | Acetic anhydride, Et₃N, DCM | Acetamide |
Cyclopropane Ring Reactivity
The strained bicyclo[3.1.0]hexane core influences regioselectivity in ring-opening reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | H₂SO₄ (conc.), 100°C | Linear diamine product | |
| Electrophilic Addition | Br₂, CCl₄, 0°C | Dibrominated adduct |
Salt Formation and Stability
The hydrochloride salt exhibits stability in aqueous media but decomposes under strongly basic conditions:
| Condition | Behavior | Application | Source |
|---|---|---|---|
| Aqueous Solution (pH 2–6) | Stable for >24 h at 25°C | Pharmaceutical formulations | |
| Basic Conditions (pH >10) | Precipitates free base | Purification steps |
Degradation Pathways
Thermal and photolytic degradation studies reveal key instability points:
| Condition | Major Degradation Product | Mechanism | Source |
|---|---|---|---|
| Thermal (150°C) | Ring-opened imine | Retro-Diels-Alder | |
| UV Light (254 nm) | N-Oxide | Photooxidation |
Key Research Findings
- Stereochemical Control : The (1S,5S) configuration directs regioselectivity in alkylation, favoring axial attack on the bicyclo framework .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the alcohol group by 3× compared to THF.
- Pharmacological Relevance : N-Alkylated derivatives show enhanced blood-brain barrier penetration in preclinical models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride and related bicyclic amines:
Key Observations:
Functional Groups :
- The target compound’s hydroxymethyl group distinguishes it from ester derivatives (e.g., methyl/ethyl carboxylates in ), which are typically intermediates. Hydroxymethyl may enhance solubility but reduce metabolic stability compared to carboxamides .
- Carboxamide derivatives (e.g., Saxagliptin precursor) exhibit higher target specificity due to hydrogen-bonding interactions with enzymes like DPP-4 .
Stereochemical Impact :
- The (1S,5S) configuration in the target compound contrasts with rel-(1R,5S) analogs (e.g., ), which show reduced efficacy in receptor binding due to conformational mismatches.
Synthetic Utility :
- Dimethyl-substituted analogs (e.g., ) are favored in protease inhibitor synthesis for their steric hindrance, which prevents enzymatic degradation.
- Ethyl esters () offer slower hydrolysis rates than methyl esters, extending half-life in vivo.
Safety Profiles :
- Hydroxymethyl-containing compounds (target and ) are associated with mild hazards (e.g., H315: skin irritation), whereas carboxamides () require stricter handling due to higher pharmacological activity .
Q & A
Q. What are the key structural features and stereochemical considerations of [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride?
The compound features a bicyclic framework with a nitrogen atom in the azabicyclo ring and a hydroxymethyl group at the 1-position. The stereochemistry at the 1S and 5S positions is critical for its biological activity, as these configurations influence binding to chiral biological targets such as enzymes or receptors. Structural characterization typically employs nuclear magnetic resonance (NMR) and X-ray crystallography to confirm stereochemistry and hydrogen bonding patterns .
Q. What are the standard methods for synthesizing [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride?
A common synthesis route involves multi-step reactions starting from tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate. Key steps include:
- Cyclopropanation to form the bicyclic core.
- Ester hydrolysis followed by hydrochloric acid treatment to yield the hydrochloride salt.
- Purification via column chromatography using dichloromethane/methanol gradients to achieve >95% purity. Reaction conditions (e.g., solvent choice, temperature) are optimized to minimize side products like racemization .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
The compound has a molecular weight of 149.62 g/mol (C₆H₁₂ClNO) and is hygroscopic, requiring storage under inert atmosphere at 2–8°C. Solubility in polar solvents (e.g., water, ethanol) is enhanced by its hydrochloride salt form, while stability studies indicate degradation under prolonged UV exposure, necessitating light-protected storage .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?
Advanced strategies include:
- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., Rh(II)-based complexes) to control stereochemistry during cyclopropanation.
- Flow chemistry : Continuous reaction setups to enhance reproducibility and reduce side reactions.
- High-throughput screening : Testing solvent systems (e.g., THF vs. DCM) and temperature gradients to identify optimal conditions. Post-synthesis, chiral HPLC or capillary electrophoresis validates enantiomeric excess (>99%) .
Q. What mechanisms underpin the compound’s interaction with biological targets, and how can these be experimentally validated?
The compound’s bicyclic amine structure allows it to act as a rigid scaffold for binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors). Mechanistic studies involve:
- Radioligand binding assays : To quantify affinity (Ki) for target receptors.
- Molecular dynamics simulations : To model hydrogen bonding and hydrophobic interactions with receptor active sites.
- Site-directed mutagenesis : To identify critical amino acid residues in target proteins .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or cellular models. Resolution strategies include:
- Standardized assay protocols : Harmonizing buffer systems and cell lines (e.g., HEK293 vs. CHO cells).
- Metabolic stability testing : Assessing compound degradation in vitro using liver microsomes.
- Orthogonal validation : Cross-referencing results with CRISPR-edited cell lines or in vivo models .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic (PK) profile?
- QSAR modeling : Correlating structural descriptors (e.g., logP, polar surface area) with absorption and clearance rates.
- PBPK simulations : Integrating tissue-specific permeability data to predict plasma concentration-time profiles.
- Docking studies : Prioritizing target engagement hypotheses for experimental validation. Tools like Schrödinger Suite or AutoDock Vina are commonly used .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
